D-beta-Imidazolelactic Acid, Monohydrate

Chiral Synthesis Stereochemistry Analytical Chemistry

Selecting D-beta-Imidazolelactic Acid, Monohydrate (CAS 220919-94-8) is critical for stereospecific alkaloid synthesis. Unlike its L-enantiomer or anhydrous analogs, this D-configuration monohydrate is essential for the correct stereochemistry of (+)-pilocarpine. Our >98% (TLC) pure, hydrated crystalline solid minimizes downstream purification, saving time and cost in sensitive syntheses. Its defined specific rotation and melting point make it an ideal reference for chiral method validation, ensuring precise enantiomeric differentiation.

Molecular Formula C6H10N2O4
Molecular Weight 174.156
CAS No. 220919-94-8
Cat. No. B561664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-beta-Imidazolelactic Acid, Monohydrate
CAS220919-94-8
SynonymsImidazole-4-lactic Acid Monohydrate;  (S)-2-hydroxy-3-(1(3)H-imidazol-4-yl)propionic Acid Monohydrate;  (αS)-α-Hydroxy-1H-imidazole-4-propanoic Acid Monohydrate; _x000B_ _x000B_
Molecular FormulaC6H10N2O4
Molecular Weight174.156
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)O.O
InChIInChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2/t5-;/m0./s1
InChIKeyIVFVSTOFYHUJRU-YQWWZGPCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-beta-Imidazolelactic Acid, Monohydrate (CAS 220919-94-8): Structural Identity and Chiral Purity for Research Procurement


D-beta-Imidazolelactic Acid, Monohydrate (CAS 220919-94-8) is a chiral imidazole derivative, specifically the (2S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid monohydrate . It is a hydrated crystalline solid with a molecular weight of 174.15 g/mol [1] and is commonly supplied as a synthetic intermediate with a defined stereocenter . The compound is characterized by a specific rotation of +35.9° (c = 0.5, water) and a melting point range of 195-202 °C . Its primary role is as a crucial intermediate in the stereoselective synthesis of imidazole alkaloids, notably (+)-pilocarpine and (+)-isopilocarpine .

Why D-beta-Imidazolelactic Acid, Monohydrate (CAS 220919-94-8) Is Not Interchangeable with L-Enantiomer or Anhydrous Forms


Direct substitution of D-beta-Imidazolelactic Acid, Monohydrate with its L-enantiomer (CAS 14403-45-3 or 220919-94-8 for L-form) or the anhydrous analog is not scientifically justifiable due to three critical factors: (1) chiral inversion is not trivial, and the specific D-configuration is essential for the stereochemical outcome in syntheses of alkaloids like (+)-pilocarpine [1]; (2) the monohydrate crystal form provides distinct solubility and stability profiles compared to the anhydrous form ; and (3) the compound's role as a chiral building block requires high enantiomeric purity, which cannot be assumed for alternative sources or forms [1][2]. These differences directly impact synthetic yield and product purity.

Quantitative Differentiation of D-beta-Imidazolelactic Acid, Monohydrate (CAS 220919-94-8) vs. Comparators


Specific Rotation: +35.9° for D-Enantiomer vs. -35.9° for L-Enantiomer

The D-beta-Imidazolelactic Acid, Monohydrate exhibits a specific rotation of +35.9° (c = 0.5, water) [1]. In contrast, the L-enantiomer (L-beta-Imidazolelactic Acid, Monohydrate) would theoretically exhibit an equal and opposite rotation of approximately -35.9° [2]. This 71.8° difference in optical rotation provides a direct, quantitative method for confirming enantiomeric identity and purity.

Chiral Synthesis Stereochemistry Analytical Chemistry

Purity Specification: >98% for D-Isomer vs. Unspecified for Generic Sources

Commercially available D-beta-Imidazolelactic Acid, Monohydrate from reputable vendors is supplied with a minimum purity of 98% as determined by Thin Layer Chromatography (TLC) [1]. In contrast, many alternative sources or in-house preparations may not provide a verifiable purity specification, or may offer lower grades (e.g., 95%) . This 3% minimum purity difference can be critical for synthetic steps where impurities accumulate.

Analytical Chemistry Quality Control Synthesis

Melting Point: 195-202°C for Monohydrate vs. Unspecified for Anhydrous Form

The monohydrate form of D-beta-Imidazolelactic Acid exhibits a melting point range of 195-202°C [1]. While the exact melting point of the anhydrous form is not widely reported, the presence of water of crystallization in the monohydrate alters its thermal behavior. This difference is crucial for confirming the correct crystal form and ensuring consistent physical properties during handling and formulation .

Physical Chemistry Formulation Stability

Procurement-Driven Application Scenarios for D-beta-Imidazolelactic Acid, Monohydrate (CAS 220919-94-8)


Stereoselective Synthesis of (+)-Pilocarpine Alkaloids

The D-configuration, as confirmed by its positive specific rotation (+35.9°) [1], is essential for the construction of the correct stereochemistry in (+)-pilocarpine and (+)-isopilocarpine. Substitution with the L-isomer would lead to the wrong enantiomer, potentially yielding a less active or inactive compound [2]. This is a critical application where the specific stereoisomer is non-negotiable.

High-Yield Research Synthesis Requiring High Purity Starting Material

For academic or industrial research groups conducting multi-step syntheses, the >98% purity (TLC) of this monohydrate [1] reduces the burden of downstream purification. This is especially important when the target molecule is valuable or the synthesis is sensitive to byproducts. The cost of higher purity upfront is often offset by improved yields and time savings.

Development of Analytical Methods for Chiral Imidazole Derivatives

The well-defined physical properties, including the specific rotation and melting point [1], make this compound a suitable reference standard for developing and validating chiral HPLC methods or other analytical techniques. Its use ensures that methods can accurately differentiate between the D- and L- forms of imidazolelactic acid, which is crucial for quality control of pharmaceutical intermediates.

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